molecular formula C17H22N2O6 B2997882 Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 201287-92-5

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2997882
CAS RN: 201287-92-5
M. Wt: 350.371
InChI Key: DRYINFWYQWTQOV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxylate ester functional group (COO-) attached to the pyrimidine ring, which could potentially make it more reactive.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a carboxylate ester functional group and a phenyl ring with three methoxy groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound likely has a relatively high molecular weight due to the presence of multiple rings and functional groups . The presence of the ester group could make it polar, affecting its solubility in different solvents.

Scientific Research Applications

Anticancer Activity

Compounds with structures similar to the one have been evaluated for anticancer activity against various cancer cell lines such as HeLa, HT-29, A549, MCF-7, Jurkat, and HL-60 .

Catalysis

Natural zeolites like scolecite have been used as heterogeneous acid catalysts in reactions involving similar compounds. This suggests potential catalytic applications for the compound in organic synthesis .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-6-25-16(20)13-9(2)18-17(21)19-14(13)10-7-11(22-3)15(24-5)12(8-10)23-4/h7-8,14H,6H2,1-5H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYINFWYQWTQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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